![molecular formula C17H19NO2 B15161265 1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine CAS No. 820973-52-2](/img/structure/B15161265.png)
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine is an organic compound with a complex structure It is characterized by the presence of an ethenyl group attached to a phenyl ring, which is further connected to a methoxy group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit monoamine oxidase-catalyzed deamination, affecting neurotransmitter levels .
Comparación Con Compuestos Similares
Similar Compounds
- 1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one
- 4-Methoxyphenethylamine
- 2-Hydroxy-4-methoxyacetophenone
Uniqueness
1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine is unique due to its specific structural features, such as the presence of both ethenyl and methoxy groups attached to the phenyl ring
Propiedades
Número CAS |
820973-52-2 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
[2-[(4-ethenylphenyl)methoxy]-6-methoxyphenyl]methanamine |
InChI |
InChI=1S/C17H19NO2/c1-3-13-7-9-14(10-8-13)12-20-17-6-4-5-16(19-2)15(17)11-18/h3-10H,1,11-12,18H2,2H3 |
Clave InChI |
SANZFEUZPOZUTA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OCC2=CC=C(C=C2)C=C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{5-[(1H-imidazol-5-yl)methyl]-1H-imidazol-2-yl}methanone](/img/structure/B15161189.png)

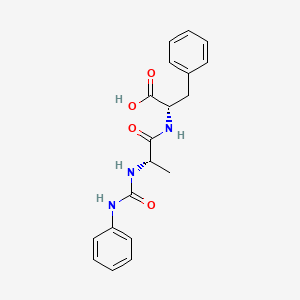

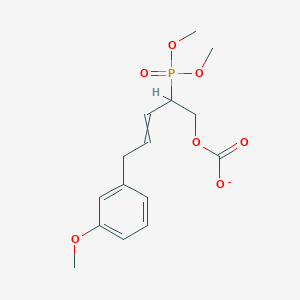
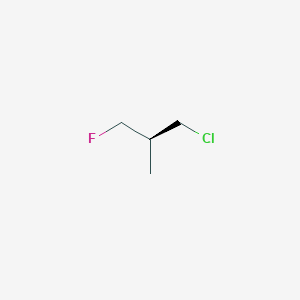
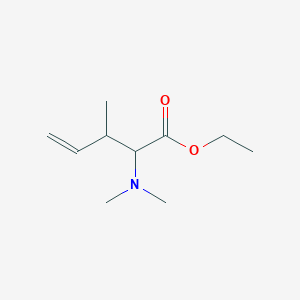
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)

![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
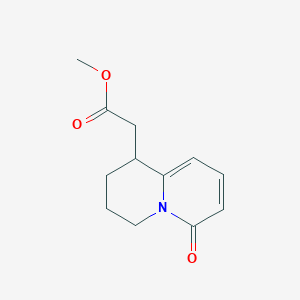

![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
